molecular formula C23H18ClN3O2S B2884575 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine CAS No. 2034419-90-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine

Cat. No. B2884575
CAS RN: 2034419-90-2
M. Wt: 435.93
InChI Key: IZKUQFNCXLTEEY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory activity, and antimicrobial activity.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Methods : Research has been focused on developing synthetic methodologies for constructing quinazoline scaffolds due to their relevance in drug discovery. For example, a one-pot synthetic approach has been utilized for constructing a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold via palladium-catalyzed reactions, demonstrating an efficient and successful strategy for the synthesis of new heterocyclic compounds with potentially significant biological activity (Keivanloo et al., 2018).

  • Anticancer Properties : Quinazolinone derivatives have been explored for their anticancer potential. Novel 2-(quinolin-4-ylthio)benzothiazole derivatives, for instance, have been synthesized and evaluated for their anticancer activities, highlighting the versatility of quinazolinone frameworks in designing new anticancer agents (Xia, 2013).

  • Antimicrobial and Anti-inflammatory Effects : Quinazolinone compounds have been investigated for their antimicrobial and anti-inflammatory properties. This includes the design, synthesis, and preliminary pharmacological screening of novel quinazolinone derivatives, which have shown promising results in antimicrobial, analgesic, and anti-inflammatory testing (Dash et al., 2017).

  • Enzyme Inhibition : Certain quinazolinone derivatives have been identified as potent inhibitors of specific enzymes, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This underlines the potential of quinazolinone-based compounds in targeted cancer therapy (Wissner et al., 2005).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-18-7-3-1-5-16(18)13-30-23-26-19-8-4-2-6-17(19)22(27-23)25-12-15-9-10-20-21(11-15)29-14-28-20/h1-11H,12-14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKUQFNCXLTEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NC4=CC=CC=C43)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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